molecular formula C15H17NO2 B12005241 (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B12005241
M. Wt: 243.30 g/mol
InChI Key: ZZNHZPHLEIMJPC-GXDHUFHOSA-N
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Description

(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by a bicyclic structure with a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under thermal or catalytic conditions.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction. This involves the reaction of the bicyclic core with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors for the Diels-Alder reaction and high-throughput screening for the condensation step to identify the most efficient conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways due to its bicyclic structure.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The methoxybenzylidene group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-ol: Similar structure but with an alcohol group instead of a ketone.

    (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

Uniqueness

(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one is unique due to its combination of a bicyclic core and a methoxybenzylidene group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

This detailed overview provides a comprehensive understanding of (2E)-2-(3-methoxybenzylidene)-1-azabicyclo[222]octan-3-one, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(2E)-2-[(3-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C15H17NO2/c1-18-13-4-2-3-11(9-13)10-14-15(17)12-5-7-16(14)8-6-12/h2-4,9-10,12H,5-8H2,1H3/b14-10+

InChI Key

ZZNHZPHLEIMJPC-GXDHUFHOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)C3CCN2CC3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3CCN2CC3

Origin of Product

United States

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